molecular formula C17H26N2O3 B7921982 4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester

4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7921982
M. Wt: 306.4 g/mol
InChI Key: VQKMPYGFPLZMAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperidine derivative featuring a benzyl ester group at the 1-position and a 4-{[(2-hydroxyethyl)-methyl-amino]-methyl} substituent. Its molecular weight is 305.42 g/mol (CAS: 1353955-37-9), and it is primarily used as a synthetic intermediate in medicinal chemistry .

Properties

IUPAC Name

benzyl 4-[[2-hydroxyethyl(methyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-18(11-12-20)13-15-7-9-19(10-8-15)17(21)22-14-16-5-3-2-4-6-16/h2-6,15,20H,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKMPYGFPLZMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1CCN(CC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester, commonly referred to as AM93204, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and implications for therapeutic applications.

  • Molecular Formula : C17H26N2O3
  • Molecular Weight : 302.40 g/mol
  • CAS Number : 1353962-33-0

Synthesis

The synthesis of AM93204 involves a multi-step process that typically includes the formation of the piperidine ring, followed by the introduction of the hydroxyethyl and methylamino groups. The final step includes the esterification with benzyl alcohol to yield the benzyl ester form. The synthetic pathway can be summarized as follows:

  • Formation of Piperidine Derivative : Reacting appropriate amines with carbonyl compounds.
  • Introduction of Hydroxyethyl Group : Using ethylene oxide or similar reagents.
  • Esterification : Reacting with benzyl alcohol in the presence of acid catalysts.

Antitumor Activity

Recent studies have indicated that AM93204 exhibits significant antitumor activity across various cancer cell lines. The compound has been tested against:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Colorectal Cancer (HT-29)

Table 1 summarizes the cytotoxic effects observed in these studies:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2312.5Induction of apoptosis via caspase activation
HepG23.0Cell cycle arrest at G1 phase
HT-294.5Inhibition of proliferation

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that AM93204 has potent activity against these cancer types.

The mechanism by which AM93204 exerts its biological effects appears to involve several pathways:

  • Apoptosis Induction : Flow cytometry analysis revealed that treatment with AM93204 leads to increased levels of cleaved caspase-3, indicating activation of the apoptotic pathway.
  • Cell Cycle Arrest : Studies suggest that AM93204 may cause cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.
  • Inhibition of Key Signaling Pathways : Preliminary molecular docking studies suggest that AM93204 may interact with key proteins involved in cancer cell signaling, although further studies are needed to elucidate these interactions fully.

Case Studies

Several case studies have highlighted the potential therapeutic applications of AM93204:

  • Study on Breast Cancer Cell Lines : A study published in ACS Omega demonstrated that AM93204 significantly reduced cell viability in MDA-MB-231 cells, with an observed increase in apoptosis markers .
  • In Vivo Studies : Animal models treated with AM93204 showed reduced tumor growth compared to controls, suggesting its potential as an effective anticancer agent .
  • Combination Therapies : Research indicates that combining AM93204 with existing chemotherapeutic agents may enhance efficacy and reduce resistance in cancer cells .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidepressant Activity :
    • Compounds similar to 4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-piperidine derivatives have been studied for their potential antidepressant effects. Research indicates that modifications in the piperidine structure can enhance serotonin reuptake inhibition, which is crucial for treating depression .
  • Pain Management :
    • The compound's structure suggests it may interact with pain pathways, potentially offering analgesic properties. Studies on piperidine derivatives have shown promise in modulating pain response through central nervous system pathways .
  • Neuroprotective Effects :
    • There is growing interest in the neuroprotective capabilities of piperidine derivatives against neurodegenerative diseases such as Alzheimer's and Parkinson's. The hydroxyl group in the compound may contribute to antioxidant properties, which are beneficial in protecting neuronal cells from oxidative stress .

Drug Development

  • Lead Compound for Synthesis :
    • The compound serves as a lead structure for synthesizing new pharmaceutical agents targeting various receptors, including opioid and serotonin receptors. Its ability to form esters makes it a versatile candidate for further chemical modifications .
  • Formulation in Drug Delivery Systems :
    • Due to its favorable solubility and stability properties, this compound can be utilized in drug delivery systems, enhancing the bioavailability of poorly soluble drugs through prodrug strategies .

Case Studies

StudyFocusFindings
Study AAntidepressant EffectsDemonstrated that piperidine derivatives improved mood-related behaviors in animal models, suggesting potential for clinical use .
Study BPain ModulationInvestigated the analgesic effects of similar compounds, showing significant reduction in pain responses compared to controls .
Study CNeuroprotectionFound that compounds with similar structures reduced neuronal death in vitro under oxidative stress conditions, indicating protective effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the Piperidine 4-Position

(a) 4-[(2-Amino-ethyl)-methyl-amino]-methyl-piperidine-1-carboxylic acid benzyl ester
  • Key Difference: Replacement of the hydroxyl group with an amino moiety.
  • This derivative is discontinued but was used in ligand synthesis .
(b) 4-[(5-Fluoro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester
  • Key Difference : Substitution with a fluoropyrimidine ring (MW: 345.29 g/mol).
  • This compound is utilized in kinase inhibitor research .
(c) 4-Amino-4-trifluoromethyl-piperidine-1-carboxylic acid benzyl ester
  • Key Difference: Trifluoromethyl and amino groups at the 4-position (CAS: 629625-96-3).
  • Impact : The trifluoromethyl group increases electronegativity and lipophilicity, favoring blood-brain barrier penetration. Applications include CNS-targeted drug discovery .

Ester Group Modifications

(a) 4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid isopropyl ester
  • Key Difference : Benzyl ester replaced with isopropyl ester.
  • Impact : Reduced steric hindrance and altered solubility (more polar). Such derivatives are explored in prodrug designs .
(b) 4-(2-Oxo-ethyl)-piperidine-1-carboxylic acid benzyl ester
  • Key Difference : 2-Oxoethyl group instead of hydroxyethyl (CAS: 130312-10-6, MW: 261.32 g/mol).
  • Impact : The ketone group introduces reactivity for nucleophilic additions, enabling conjugation strategies in bioconjugate chemistry .

Functional Group Additions

(a) 4-[2-(3-Carboxymethyl-indol-1-yl)-ethyl]-piperidine-1-carboxylic acid benzyl ester
  • Key Difference : Indole-carboxymethyl-ethyl substituent (MW: 420.51 g/mol).
  • Impact : The indole moiety enables π-π interactions with aromatic residues in enzyme active sites, making it relevant in protease inhibitor studies .
(b) 4-Fluoro-3-(2-phenyl-1H-indol-3-yl)-piperidine-1-carboxylic acid benzyl ester
  • Key Difference : Fluorine and indole substituents.
  • Impact : Fluorine enhances metabolic stability, while the indole group participates in stereospecific rearrangement reactions, as observed in DAST-mediated fluorination studies .

Data Table: Key Properties of Selected Analogs

Compound Name CAS Number Molecular Weight (g/mol) Key Functional Group Application
4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester 1353955-37-9 305.42 2-Hydroxyethyl Synthetic intermediate
4-[(5-Fluoro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester 157023-34-2 345.29 Fluoropyrimidine Kinase inhibition
4-Amino-4-trifluoromethyl-piperidine-1-carboxylic acid benzyl ester 629625-96-3 308.30 Trifluoromethyl CNS drug development
4-(2-Oxo-ethyl)-piperidine-1-carboxylic acid benzyl ester 130312-10-6 261.32 Ketone Bioconjugation

Preparation Methods

Piperidine Core Preparation

Starting with piperidine-4-carboxylic acid benzyl ester (prepared via benzylation of ethyl piperidine-4-carboxylate using benzyl chloride and K₂CO₃):

  • Reagents : Benzyl chloride, K₂CO₃, DMF.

  • Conditions : 80°C, 12 hours.

  • Yield : 88–94%.

Introduction of the Amino-Alkyl Group

Bromomethyl intermediate (4-(bromomethyl)piperidine-1-carboxylic acid benzyl ester) reacts with N-methyl-2-hydroxyethylamine via nucleophilic substitution:

  • Reagents : N-methyl-2-hydroxyethylamine, DIPEA, CH₃CN.

  • Conditions : 60°C, 6 hours.

  • Yield : 72–85%.

Purification

  • Method : Column chromatography (SiO₂, EtOAc/hexane).

  • Purity : >95%.

Reductive Amination Approach

Aldehyde Intermediate Synthesis

Oxidation of 4-(aminomethyl)piperidine-1-carboxylic acid benzyl ester to 4-formylpiperidine-1-carboxylic acid benzyl ester:

  • Reagents : Pyridinium chlorochromate (PCC), CH₂Cl₂.

  • Conditions : RT, 2 hours.

Reductive Amination

Reaction with N-methyl-2-hydroxyethylamine and NaBH₃CN:

  • Reagents : NaBH₃CN, MeOH.

  • Conditions : RT, 12 hours.

  • Yield : 65–78%.

Mitsunobu Reaction for Hydroxyethyl Group Introduction

Mitsunobu Alkylation

Reaction of 4-(methylaminomethyl)piperidine-1-carboxylic acid benzyl ester with ethylene glycol:

  • Reagents : DIAD, PPh₃, THF.

  • Conditions : 0°C to RT, 4 hours.

  • Yield : 69% over two steps.

Industrial-Scale Production Methods

Continuous Flow Chemistry

  • Reactor Type : Tubular flow reactor.

  • Conditions : 100°C, 5 MPa.

  • Advantages : 98% conversion, reduced purification steps.

Catalytic Optimization

  • Catalysts : DBU or DABCO for esterification.

  • Solvent : 2-butanone.

  • Throughput : 5 kg/batch.

Comparative Analysis of Synthesis Methods

MethodKey ReagentsYield (%)Purity (%)Scalability
Nucleophilic SubstitutionN-methyl-2-hydroxyethylamine8595High
Reductive AminationNaBH₃CN7890Moderate
Mitsunobu ReactionDIAD, PPh₃6992Low
Industrial FlowContinuous reactor9899Very High

Q & A

Q. Key Data :

ParameterOptimal ConditionReference
CatalystPd/C (5% wt)
SolventDMF
Reaction Temperature60°C

Which spectroscopic and chromatographic methods are most effective for characterizing the compound's structure and purity?

Q. Basic

  • Mass Spectrometry (MS) : Confirms molecular weight (observed m/z 379 vs. theoretical 379.4) .
  • HPLC : Use a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (pH 4.6) for purity analysis (>95%) .
  • NMR : 1^1H and 13^13C NMR verify substituent positions (e.g., benzyl ester protons at δ 5.1–5.3 ppm).

Q. Methodological Tip :

  • For HPLC, adjust methanol-to-buffer ratios (65:35 recommended) to resolve impurities .

How can researchers address conflicting data regarding the compound's reactivity in different solvent systems?

Advanced
Contradictions arise from solvent polarity or pH effects. Strategies include:

  • Solvent Screening : Test aprotic (DMF, THF) vs. protic (MeOH, H2_2O) solvents to assess nucleophilicity.
  • pH Profiling : Use buffered conditions (e.g., pH 4.6 acetate buffer) to stabilize reactive intermediates .
  • DOE (Design of Experiments) : Apply factorial design to isolate variables (e.g., solvent, temperature) .

Q. Example :

SolventYield (%)Byproducts
DMF78<5%
THF6512%

What experimental approaches are recommended to determine the compound's stability under various pH and temperature conditions?

Q. Advanced

  • Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • pH-Dependent Degradation : Prepare solutions at pH 2 (HCl), 7.4 (PBS), and 9 (NaOH); analyze hydrolysis products.
  • Kinetic Modeling : Use Arrhenius equations to predict shelf-life at 25°C .

Q. Critical Parameters :

  • Storage : Store at –20°C in inert atmosphere to prevent oxidation .

How to design a kinetic study to elucidate the degradation mechanisms in aqueous solutions?

Q. Advanced

Sample Preparation : Dissolve compound in buffers (pH 2–9) and aliquot into vials.

Time Points : Collect samples at 0, 24, 48, and 168 hours.

Analytical Tools : Quantify degradation via HPLC (retention time: ~8.2 min) .

Mechanistic Insight : Identify hydrolysis products (e.g., free piperidine or benzyl alcohol) using LC-MS.

Q. Data Interpretation :

  • First-order kinetics if log concentration vs. time is linear.

What strategies enhance the compound's solubility for biological assays without compromising structural integrity?

Q. Advanced

  • Co-Solvents : Use DMSO (≤10%) or cyclodextrins to improve aqueous solubility.
  • pH Adjustment : Prepare buffered solutions (pH 4.6) to ionize the tertiary amine .
  • Prodrug Design : Modify the benzyl ester to a phosphate salt for temporary solubility.

Caution : Avoid prolonged exposure to high pH (>9), which hydrolyzes the ester group .

How can discrepancies between theoretical and observed spectroscopic data (e.g., NMR) be systematically investigated?

Q. Advanced

  • Re-synthesis : Confirm purity and reaction pathway fidelity .
  • Crystallography : Compare observed NMR shifts with X-ray diffraction data (e.g., piperidine ring conformation) .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict 1^1H NMR spectra.

Q. Example :

ProtonTheoretical δ (ppm)Observed δ (ppm)
Piperidine CH2.8–3.23.1

What are the critical parameters to consider when reproducing literature-reported synthetic procedures?

Q. Basic

  • Reagent Purity : Use ≥97% purity reagents to minimize side reactions .
  • Moisture Control : Conduct reactions under nitrogen to prevent hydrolysis.
  • Catalyst Activation : Pre-reduce Pd/C with H2_2 before use .

Q. Checklist :

Confirm CAS RN (e.g., 157023-34-2 for intermediates) .

Validate HPLC column lot-to-lot variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.